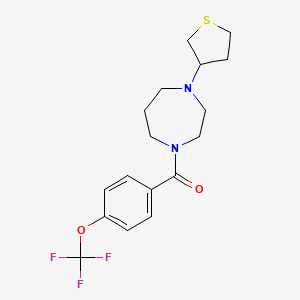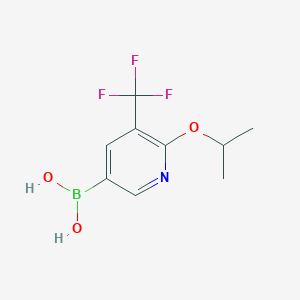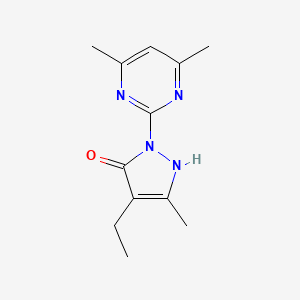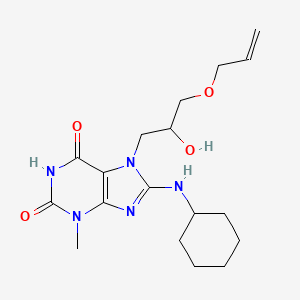
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H21F3N2O2S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Probes and Carbenes
One area of application involves the use of related diazirine-based compounds for generating carbenes through photolysis. The synthesis and photolytic behavior of trifluoromethyl phenyldiazirine, a compound structurally related to the one , illustrate its utility in creating carbenes that can insert into H-donor molecules. This property makes such compounds valuable in developing photoaffinity labels for biological studies, enabling the identification of molecular interactions within biological systems (Brunner, Senn, & Richards, 1980).
Synthetic Utility in Organic Chemistry
The compound's structure suggests utility in the synthesis of heterocyclic compounds, as demonstrated by research on related molecules. For example, ruthenium-catalyzed N-alkylation has been employed to synthesize bioactive diazepinones, indicating that similar methodologies could be applied to synthesize derivatives of the compound for potential pharmacological applications (Chen, Zhang, Xie, Wang, & Jiang, 2014).
Potential in Medicinal Chemistry
Naphthyridine derivatives, structurally akin to the compound of interest, have shown promising anticancer activity. This suggests that modifications of the core structure, such as incorporating tetrahydrothiophen and diazepan rings, could yield new molecules with significant therapeutic potential (Kong, Lv, Yan, Chang, & Wang, 2018).
Fluorescence Switches and Sensing
Derivatives of tetraphenylethene, a core similar in concept to the compound , have been explored for their aggregation-induced emission (AIE) properties. Such compounds are of interest for developing fluorescent materials and sensors, indicating that the compound could potentially be modified to exhibit these useful photophysical properties (Wang, Nie, Yu, Qin, Zhao, & Tang, 2015).
Mechanism of Action
Target of action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels that the compound interacts with.
Mode of action
This typically involves the compound binding to its target, leading to a change in the target’s activity.
Biochemical pathways
A compound can affect various biochemical pathways depending on its target and mode of action.
Result of action
This refers to the molecular and cellular effects resulting from the compound’s action.
properties
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2S/c18-17(19,20)24-15-4-2-13(3-5-15)16(23)22-8-1-7-21(9-10-22)14-6-11-25-12-14/h2-5,14H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHZOCVMNQBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)
![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)
![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)


